5-Methoxy-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
CAS No.:
Cat. No.: VC19946633
Molecular Formula: C13H20BNO3
Molecular Weight: 249.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20BNO3 |
|---|---|
| Molecular Weight | 249.12 g/mol |
| IUPAC Name | 5-methoxy-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| Standard InChI | InChI=1S/C13H20BNO3/c1-9-7-10(11(16-6)8-15-9)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3 |
| Standard InChI Key | GGHKEEIZJLZNFX-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2OC)C |
Introduction
Synthesis and Applications
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Synthesis: The synthesis of such compounds typically involves the reaction of a halogenated pyridine with a boronic acid or its ester in the presence of a palladium catalyst.
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Applications: Boronic acid derivatives are crucial in organic synthesis for cross-coupling reactions. They are also used in drug discovery and development due to their ability to participate in various chemical transformations.
Research Findings
While specific research findings on 5-Methoxy-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are not readily available, related compounds have shown promise in various fields:
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Cytotoxicity Studies: Some pyridine derivatives have been studied for their cytotoxic effects against cancer cell lines, showing potential as anticancer agents .
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Biological Activity: Pyridine derivatives are known for their diverse biological activities, including antiplatelet and antitumor effects .
Data Tables
Given the lack of specific data on 5-Methoxy-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, we can provide a general overview of related compounds:
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